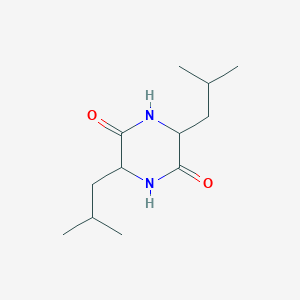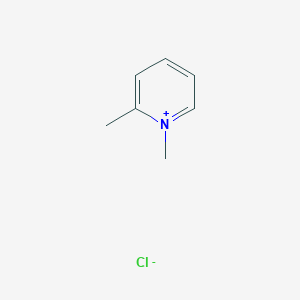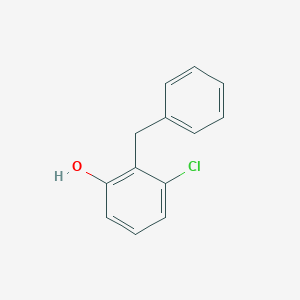
Phenol, chloro(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, chloro(phenylmethyl)-, also known as benzyl chlorophenol, is a chemical compound that has been widely used in scientific research. It is a colorless or light yellow liquid with a strong, sweet odor. This chemical is commonly used as a disinfectant, antiseptic, and preservative due to its strong antimicrobial properties. In
Wirkmechanismus
The antimicrobial activity of phenol, chloro(phenylmethyl)- is due to its ability to disrupt the cell membrane of microorganisms. It does this by penetrating the cell membrane and causing damage to the lipid bilayer. This disruption leads to leakage of intracellular components and ultimately cell death.
Biochemische Und Physiologische Effekte
Phenol, chloro(phenylmethyl)- has been shown to have toxic effects on mammalian cells. It can cause damage to the liver and kidneys, as well as the respiratory and nervous systems. It has also been shown to have carcinogenic properties in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Phenol, chloro(phenylmethyl)- is a widely used disinfectant and antiseptic in medical and laboratory settings due to its strong antimicrobial properties. However, it is important to use caution when handling this chemical as it can be toxic to humans and animals. It is also important to note that the use of phenol, chloro(phenylmethyl)- may interfere with certain laboratory assays and experiments.
Zukünftige Richtungen
There are several future directions for research on phenol, chloro(phenylmethyl)-. One area of interest is the development of safer and more effective disinfectants and antiseptics that do not have toxic effects on humans and animals. Another area of interest is the use of phenol, chloro(phenylmethyl)- in the development of new antimicrobial agents for the treatment of infections. Additionally, further research is needed to fully understand the toxic effects of this chemical on mammalian cells and to develop strategies for minimizing these effects.
Synthesemethoden
Phenol, chloro(phenylmethyl)- can be synthesized by reacting Phenol, chloro(phenylmethyl)- alcohol with thionyl chloride in the presence of a catalyst such as pyridine. The reaction produces Phenol, chloro(phenylmethyl)- chloride, which is then reacted with sodium hydroxide to produce the final product, Phenol, chloro(phenylmethyl)- chlorophenol.
Wissenschaftliche Forschungsanwendungen
Phenol, chloro(phenylmethyl)- has been widely used in scientific research due to its strong antimicrobial properties. It has been used as a disinfectant and antiseptic in medical settings to prevent the spread of infections. It has also been used in the food industry as a preservative to prevent the growth of bacteria and fungi.
Eigenschaften
CAS-Nummer |
1322-48-1 |
|---|---|
Produktname |
Phenol, chloro(phenylmethyl)- |
Molekularformel |
C13H11ClO |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
2-benzyl-3-chlorophenol |
InChI |
InChI=1S/C13H11ClO/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h1-8,15H,9H2 |
InChI-Schlüssel |
LPGXETZQYQWXOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C=CC=C2Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(C=CC=C2Cl)O |
Synonyme |
Phenol, chloro(phenylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



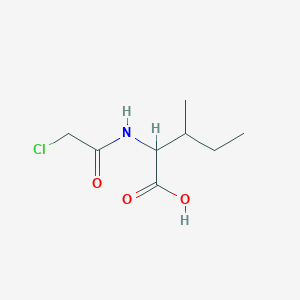
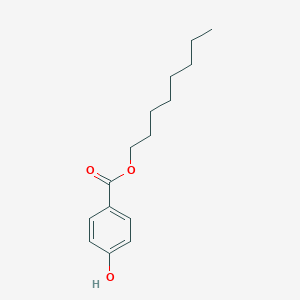
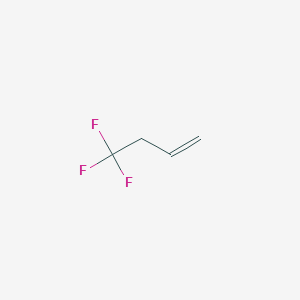
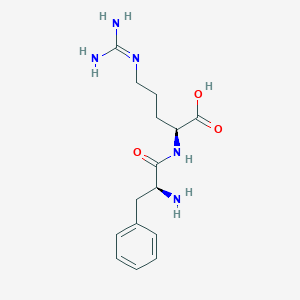
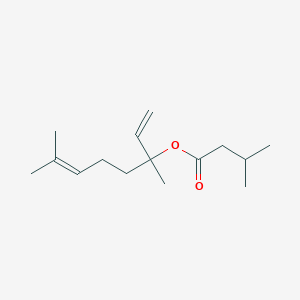
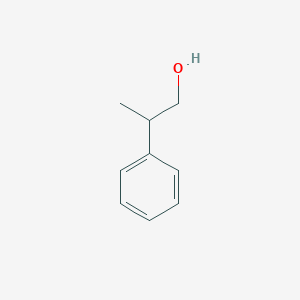
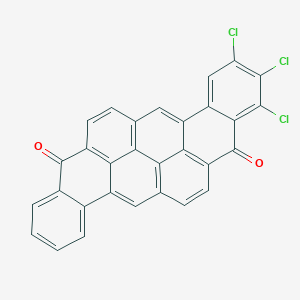
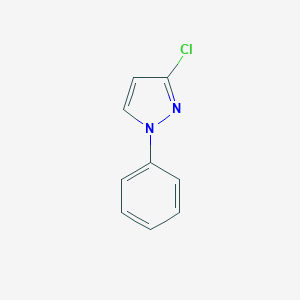
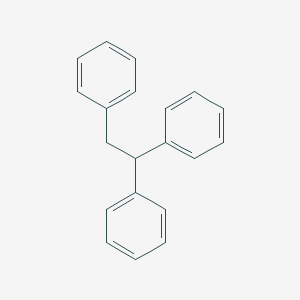
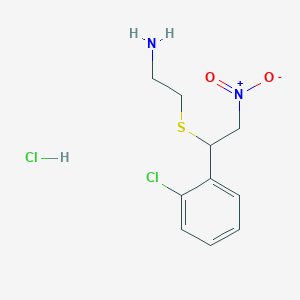
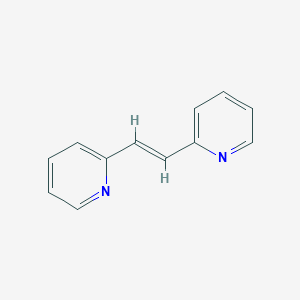
![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)
